molecular formula C11H15N3O2 B1440820 N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide CAS No. 1220040-44-7

N'-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide

Cat. No.: B1440820
CAS No.: 1220040-44-7
M. Wt: 221.26 g/mol
InChI Key: ZLYAUUUSLHELCB-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.2557 g/mol This compound is known for its unique structure, which includes a benzimidamide core with a hydroxy group and a pyrrolidinyl substituent

Preparation Methods

The synthesis of N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide typically involves the reaction of 2-(3-hydroxypyrrolidin-1-yl)benzimidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzimidamide core can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles like halides or amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzimidamide core play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling and proliferation .

Comparison with Similar Compounds

N’-Hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzimidamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N'-hydroxy-2-(3-hydroxypyrrolidin-1-yl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-11(13-16)9-3-1-2-4-10(9)14-6-5-8(15)7-14/h1-4,8,15-16H,5-7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYAUUUSLHELCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1O)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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